molecular formula C7H4ClNO2 B8770264 6-Chlorofuro[3,2-b]pyridin-3(2H)-one

6-Chlorofuro[3,2-b]pyridin-3(2H)-one

Cat. No. B8770264
M. Wt: 169.56 g/mol
InChI Key: NJMJNAUPSVMWIC-UHFFFAOYSA-N
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Patent
US08748418B2

Procedure details

A mixture of ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (154 mg, 637 μmol) and 10% hydrochloric acid (4.65 g, 3.87 ml, 127 mmol) was stirred at 110° C. for 3 hours. To the cooled brown solution was added some ice and neutralized with sat NaHCO3 to pH=8. Then the aqueous layer was extracted thrice with dichloromethane, the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give a brown oil. The residue was purified by silica gel flash chromatography with dichloromethane toster) with CH2Cl2 to give the 6-chloro-furo[3,2-b]pyridin-3-one (79 mg, 466 μmol, 73.1% yield) as a light brown solid. MS (ISP): m/z=170.0 [(M+H)+] and 172.0 [(M+2+H)+].
Name
ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[O:10][C:9](C(OCC)=O)=[C:8]([OH:16])[C:5]2=[N:6][CH:7]=1.Cl.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[O:10][CH2:9][C:8](=[O:16])[C:5]2=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Quantity
154 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC1)C(=C(O2)C(=O)OCC)O
Name
Quantity
3.87 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the cooled brown solution was added some ice
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous layer was extracted thrice with dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography with dichloromethane toster) with CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)C(CO2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 466 μmol
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 73.1%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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